molecular formula C7H8N4 B1324288 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1467103-13-4

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1324288
CAS No.: 1467103-13-4
M. Wt: 148.17 g/mol
InChI Key: PLFJIINDKIPKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1467103-13-4) is a high-purity pyrrolo[2,3-d]pyrimidine derivative supplied as a solid for research applications. This compound belongs to a class of aromatic heteropolycyclic structures known for their significant bioactivity in medicinal chemistry research . Researchers primarily utilize this core structure in oncology and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent antimitotic and antitumor activity by functioning as microtubule inhibitors, disrupting cell cycle progression and inducing apoptosis in cancer cells . The structural similarity to 7-deazapurine makes it a valuable scaffold for designing Janus Kinase (JAK) inhibitors, with research applications in inflammatory and autoimmune diseases . This product is intended For Research Use Only and is strictly not for medicinal, edible, or human use.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFJIINDKIPKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a methylated derivative of 7-deazaguanine, represents a significant scaffold in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] The strategic placement of a methyl group at the N7 position of the pyrrole ring can significantly influence the molecule's pharmacological properties, including its binding affinity to target proteins and its metabolic stability. This guide provides a comprehensive overview of the synthetic protocols for this compound, offering detailed, step-by-step methodologies and explaining the rationale behind key experimental choices to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through a convergent strategy. The primary disconnection lies between the pyrrolo[2,3-d]pyrimidine core and the N7-methyl group. This suggests a synthetic pathway that first establishes the 2-amino-7H-pyrrolo[2,3-d]pyrimidine (7-deazaguanine) scaffold, followed by a selective N7-methylation.

Retrosynthesis Target This compound Intermediate1 2-Amino-7H-pyrrolo[2,3-d]pyrimidine (7-Deazaguanine) Target->Intermediate1 N7-Methylation StartingMaterials Pyrimidine Precursors (e.g., 2,4-diamino-6-chloropyrimidine) Intermediate1->StartingMaterials Pyrrole Ring Formation

Caption: Retrosynthetic analysis of this compound.

Key considerations for a successful synthesis include:

  • Regioselectivity of Pyrrole Ring Formation: Ensuring the correct annulation of the pyrrole ring onto the pyrimidine core is critical.

  • Protection Strategy: The exocyclic 2-amino group may require protection during the N7-methylation step to prevent undesired side reactions.

  • Selective N7-Methylation: Achieving methylation specifically at the N7 position of the pyrrole ring is a crucial step that requires careful selection of reagents and reaction conditions.

Synthetic Protocols

Two primary routes for the synthesis of this compound are presented below. Route A proceeds through the construction of the 7-deazaguanine core followed by methylation, while Route B involves an alternative approach to the core structure.

Route A: Construction of 7-Deazaguanine Followed by N7-Methylation

This is the most common and well-documented approach.

Step 1: Synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine (7-Deazaguanine)

The synthesis of the 7-deazaguanine core can be achieved through the condensation of a suitably substituted pyrimidine with a three-carbon synthon. A widely used method involves the reaction of 2,4-diamino-6-chloropyrimidine with chloroacetaldehyde.

Protocol 1: Synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine

Reagent/SolventMolar Eq.MWAmount
2,4-Diamino-6-chloropyrimidine1.0144.57 g/mol (user defined)
Chloroacetaldehyde (50% in H₂O)1.578.50 g/mol (user defined)
Sodium Acetate3.082.03 g/mol (user defined)
Water-18.02 g/mol (user defined)
Acetic Acid-60.05 g/mol (user defined)

Procedure:

  • To a solution of 2,4-diamino-6-chloropyrimidine in water, add sodium acetate and stir until dissolved.

  • Add chloroacetaldehyde dropwise to the reaction mixture at room temperature.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with acetic acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-amino-7H-pyrrolo[2,3-d]pyrimidine.

Causality: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the pyrimidine onto the aldehyde of chloroacetaldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the pyrrole ring.

Step 2: Selective N7-Methylation

The key challenge in this step is to achieve selective methylation at the N7 position. Direct methylation of 2-amino-7H-pyrrolo[2,3-d]pyrimidine can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. Therefore, a protection-methylation-deprotection strategy is often employed.

Protocol 2: N7-Methylation of 7-Deazaguanine

Reagent/SolventMolar Eq.MWAmount
2-Amino-7H-pyrrolo[2,3-d]pyrimidine1.0148.15 g/mol (user defined)
Di-tert-butyl dicarbonate (Boc₂O)1.2218.25 g/mol (user defined)
Triethylamine (TEA)1.5101.19 g/mol (user defined)
Dichloromethane (DCM)-84.93 g/mol (user defined)
Sodium Hydride (NaH, 60% in oil)1.124.00 g/mol (user defined)
Methyl Iodide (CH₃I)1.2141.94 g/mol (user defined)
Tetrahydrofuran (THF), anhydrous-72.11 g/mol (user defined)
Trifluoroacetic Acid (TFA)-114.02 g/mol (user defined)

Procedure:

  • Protection of the 2-amino group: Dissolve 2-amino-7H-pyrrolo[2,3-d]pyrimidine in DCM and add triethylamine. Cool the mixture to 0 °C and add a solution of Boc₂O in DCM dropwise. Stir at room temperature for 12-16 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected intermediate.

  • N7-Methylation: Suspend the Boc-protected intermediate in anhydrous THF. Add sodium hydride portion-wise at 0 °C under an inert atmosphere. Stir for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the N7-methylated, Boc-protected product.

  • Deprotection: Dissolve the crude product from the previous step in DCM and add trifluoroacetic acid. Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield this compound.

Causality: The Boc group protects the exocyclic amino group from methylation. The use of a strong base like sodium hydride deprotonates the pyrrole nitrogen (N7), which is more acidic than the pyrimidine ring nitrogens, making it the primary site for electrophilic attack by methyl iodide. Subsequent deprotection with TFA removes the Boc group to yield the final product.

Caption: Workflow for the synthesis of this compound via Route A.

Characterization Data

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Data
2-Amino-7H-pyrrolo[2,3-d]pyrimidine¹H NMR (DMSO-d₆)δ ~11.0 (br s, 1H, NH), 7.0-6.5 (m, 2H, pyrrole-H), 6.2 (br s, 2H, NH₂)
MS (ESI+)m/z = 149.07 [M+H]⁺
This compound¹H NMR (DMSO-d₆)δ ~7.1-6.6 (m, 2H, pyrrole-H), 6.3 (br s, 2H, NH₂), 3.7 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆)Expected signals for pyrimidine and pyrrole carbons, and a signal for the N-methyl group around 30-35 ppm.
MS (ESI+)m/z = 163.09 [M+H]⁺

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The outlined protocols, based on established chemical principles, provide a reliable framework for researchers to access this important heterocyclic compound. The key to a successful synthesis lies in the efficient construction of the 7-deazaguanine core and the selective methylation of the pyrrole nitrogen. Proper purification and characterization at each step are essential to ensure the final product's quality. This guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives for drug discovery and development.

References

  • McCarty, R. M., & Bandarian, V. (2012). Biosynthesis of pyrrolopyrimidines. Bioorganic chemistry, 43, 15-25. Available from: [Link]

  • Hutinet, G., Swarjo, M. A., & de Crécy-Lagard, V. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. RNA biology, 14(9), 1175–1184. Available from: [Link]

  • Taylor, E. C., & Sowell, J. W. (1989). A new and efficient synthesis of 7-deazaguanine. Journal of Organic Chemistry, 54(1), 129-131.
  • Seela, F., & Muth, H. P. (1988). Regioselective N-7-versus N-9-glycosylation of 7-deazaguanine and 7-deaza-8-azaguanine. Liebigs Annalen der Chemie, 1988(3), 215-220.
  • Poon, D. J., & Dudley, G. B. (2006). A Versatile Synthesis of 7-Deazapurines from a Common Intermediate. The Journal of organic chemistry, 71(10), 3928–3933.
  • Hocek, M. (2014). Synthesis of 7-substituted 7-deazapurine bases. Current protocols in nucleic acid chemistry, 56, 1.29.1–1.29.24.
  • Pérbost, R., et al. (2019). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 39(4), 1369–1422. Available from: [Link]

  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of medicinal chemistry, 61(3), 1130–1152. Available from: [Link]

  • Zhang, L., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European journal of medicinal chemistry, 224, 113711. Available from: [Link]

  • Wang, T., et al. (2022). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16493–16513. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and related pyrrolopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial scaffold at the desired purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The impurity profile is intrinsically linked to your synthetic route. For pyrrolo[2,3-d]pyrimidines, impurities typically arise from three main sources:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if your synthesis involves the N-alkylation of a 7H-pyrrolo[2,3-d]pyrimidin-2-amine precursor, you may have leftover unalkylated material. Similarly, in coupling reactions, the starting halides (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) or boronic esters can persist.[1]

  • Reagent-Derived Impurities: Reagents used in excess, such as bases (e.g., Cs₂CO₃, K₂CO₃, DIPEA) or coupling reagents, can contaminate the crude product.[2][3] While many are inorganic and removed during workup, some organic bases or catalyst ligands (e.g., from Pd-catalyzed reactions) may carry through.[4]

  • Side-Products:

    • Isomers: Positional isomers can form, especially during alkylation steps if other nitrogen atoms on the heterocyclic core are reactive.

    • Over-alkylation/Di-substitution: If multiple reactive sites are present, di-substituted products can form.

    • Hydrolysis or Degradation Products: The pyrrolopyrimidine core can be sensitive to harsh pH conditions (acidic or basic) or high temperatures, leading to decomposition.

A preliminary Thin Layer Chromatography (TLC) or LC-MS analysis of your crude material is essential to identify the number and polarity of the major impurities, which will guide your purification strategy.

Q2: My TLC plate shows multiple spots close to my product spot. What's the best first step?

A2: This indicates the presence of impurities with polarities similar to your product, which is a common challenge. The first and most critical step is to optimize your TLC mobile phase to achieve better separation.

  • Principle of Causality: The separation (ΔRf) between spots on a TLC plate is a direct predictor of the ease of separation by column chromatography. A small ΔRf on TLC means you will likely get co-elution from a column.

  • Actionable Advice:

    • Vary Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For example, if you are using 5% Methanol in Dichloromethane (DCM), try a shallower gradient from 1% to 10% MeOH to see if you can resolve the spots.

    • Change Solvent System: If varying polarity isn't enough, change the nature of the solvents. The "solvent triangle" (e.g., swapping a protic solvent like methanol for an aprotic polar solvent like acetone or ethyl acetate) can alter selectivity. Many pyrrolopyrimidine derivatives have been successfully purified using combinations like Ethyl Acetate/Hexane, Acetone/DCM, or DCM/Methanol.[2][4][5]

    • Additives: For amine-containing compounds like yours, baseline streaking or poor spot shape is common due to interaction with acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can dramatically improve resolution by neutralizing the silica surface.[6]

Only after you have a TLC system that clearly separates your product from its main impurities (ideally with a product Rf between 0.2-0.4) should you proceed to column chromatography.

Troubleshooting Guide: Purification Techniques

The optimal purification strategy depends on the scale of your reaction and the final purity required. The following workflow provides a general decision-making process.

Purification_Workflow cluster_0 Purity Assessment cluster_1 Primary Purification cluster_2 Polishing Step (If Needed) TLC Analyze Crude by TLC/LC-MS Recrystallization Recrystallization TLC->Recrystallization Crystalline solid with few impurities Column Flash Column Chromatography TLC->Column Multiple impurities or non-crystalline solid Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC Purity < 98% Final_Product Final Product (>98% Purity) Recrystallization->Final_Product Purity Goal Met Column->Prep_HPLC Purity < 98% or inseparable isomers Column->Final_Product Purity Goal Met Prep_HPLC->Final_Product

Caption: Decision workflow for purification strategy.

Section 1: Flash Column Chromatography

Flash chromatography is the workhorse for purifying pyrrolopyrimidine derivatives on a milligram to multi-gram scale.[4][5][7]

Q: My product is eluting with impurities despite optimizing the solvent system on TLC. What can I do?

A: This is a classic problem of resolution. If TLC optimization is insufficient, you need to enhance the resolving power of your column itself.

  • Expertise & Experience: The resolution of a column is determined by its efficiency (plate count), selectivity, and the retention factor of the compound.

  • Troubleshooting Steps:

    • Decrease the column load: Overloading is the most common cause of poor separation. A good rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400-2000 mg of crude material).

    • Use a shallower gradient: If you are running a step gradient (e.g., jumping from 10% EtOAc to 30% EtOAc), switch to a linear gradient. This allows bands to move through the column at a more controlled speed, improving separation.

    • Change the stationary phase: If you are still struggling with separation on standard silica, consider alternatives.

      • Amine-functionalized silica: Excellent for basic compounds like yours, as it minimizes tailing and can alter elution order.

      • Reverse-phase (C18) silica: This separates compounds based on hydrophobicity rather than polarity. It is highly effective for removing polar impurities or separating compounds with very similar polarity on normal phase.

Data Presentation: Example Solvent Systems for Pyrrolopyrimidine Analogs

Compound TypeSolvent SystemModifierSource
N-aryl-pyrrolo[2,3-d]pyrimidinesEthyl Acetate / n-Pentane (8:2)None[4]
5-iodo-pyrrolo[2,3-d]pyrimidinesEthyl Acetate / Hexane (80%)None[2]
N-benzyl-pyrrolo[2,3-d]pyrimidinesAcetone / Dichloromethane (1:1)None[4]
General PyrroloquinazolinesDichloromethane / Methanol (50:1)Ammonia Gas[6]
N-aryl-pyrrolo[2,3-d]pyrimidinesDichloromethane / Methanol (92:8)None[8]

Experimental Protocol: General Flash Column Chromatography

  • Slurry Preparation: Choose a column size appropriate for your sample mass (aim for a 1:100 sample-to-silica ratio). Wet-load the silica gel by creating a slurry in your initial, low-polarity mobile phase (e.g., 100% Hexane or DCM) and pouring it into the column.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the sample mass). To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to your pre-determined TLC conditions.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Section 2: Recrystallization

Recrystallization is a powerful and cost-effective technique for achieving high purity, especially at larger scales, provided your compound is a stable, crystalline solid.

Q: I can't find a suitable single solvent for recrystallization. What should I try next?

A: A two-solvent system is the ideal solution. The principle is to find a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").

  • Trustworthiness of the Protocol: This method works by creating a supersaturated solution from which your product will preferentially crystallize, leaving impurities behind in the mother liquor.

  • Step-by-Step Methodology for Two-Solvent Recrystallization:

    • Dissolution: Dissolve your crude compound in the minimum amount of the hot "soluble solvent" (e.g., Methanol, Ethanol, Acetone).

    • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., Water, Hexane, Diethyl Ether) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

    • Re-dissolution: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask.

    • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent" to remove any residual mother liquor.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Al-Ostoot, F. H., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4985. [Link]

  • Chemuturi, N. V., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistrySelect, 3(3), 949-954. [Link]

  • Lu, Y., & Verdine, G. L. (2004). Supporting Information for: A General Method for the Synthesis of Pyrrolo- and Imidazo-dC Nucleosides. Angewandte Chemie International Edition, 43(45), 6103-6106. [Link]

  • Rumpel, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7248-7268. [Link]

  • Sagdoldina, Z., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry Letters, 48, 128255. [Link]

  • Patel, H., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 7(6). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 265827, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • Orwat, M. J., et al. (2017). Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. U.S.
  • Bio-Rad Laboratories. (n.d.). Bio-Scale Q Columns Instruction Manual. [Link]

  • Smolii, O. B., et al. (2011). Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. Chemistry of Heterocyclic Compounds, 47(5), 598-603. [Link]

  • Sagdoldina, Z., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Rumpel, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]

  • Cytiva. (2021). Combine chromatography techniques to optimize your protein purification. Quick guide. [Link]

Sources

Technical Support Center: Solubilization & Handling of CAS 22379-66-4 (BAPTA-AM)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

CAS 22379-66-4 , commonly known as BAPTA-AM , is the membrane-permeable acetoxymethyl (AM) ester derivative of the calcium chelator BAPTA.

To function, this molecule must satisfy two contradictory physical states:

  • Lipophilic (Hydrophobic): To passively diffuse across the cell membrane.

  • Hydrophilic (Aqueous Soluble): To be delivered to the cell via the extracellular buffer.

The Core Challenge: Users frequently encounter precipitation when introducing the hydrophobic DMSO stock directly into aqueous buffers (PBS, HBSS). This "shock precipitation" creates micro-crystals that are invisible to the naked eye but prevent cell loading, leading to experimental failure.

This guide provides a self-validating protocol to bridge this phase transition using Pluronic F-127 dispersion.

The "Golden" Solubilization Protocol

Do not deviate from the order of operations. The physical chemistry of the dispersion depends on creating a stable micellar environment before the compound hits the bulk aqueous phase.

Reagents Required[1][2][3][4][5]
  • BAPTA-AM Solid (CAS 22379-66-4): Store at -20°C, desiccated.

  • Anhydrous DMSO: High-grade (≥99.9%), stored over molecular sieves. Moisture is the enemy of AM esters.

  • Pluronic® F-127: 20% (w/v) solution in DMSO.[1][2][3]

  • Loading Buffer: HBSS or Krebs-Ringer (Ca2+/Mg2+ free is optional but recommended during loading to prevent extracellular chelation).

Step-by-Step Workflow

Step 1: Primary Stock Preparation (The "Dry" Phase) Dissolve 1 mg of BAPTA-AM in anhydrous DMSO to create a 10 mM to 50 mM stock solution.

  • Critical: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Validation: The solution must be perfectly clear. Any turbidity indicates moisture contamination or degradation.

Step 2: The "Premix" (The Dispersion Phase) Immediately before use, mix your BAPTA-AM stock 1:1 with the 20% Pluronic F-127 stock.

  • Example: Mix 5 µL BAPTA-AM stock + 5 µL Pluronic F-127 stock.

  • Why: This coats the hydrophobic BAPTA-AM molecules in surfactant, preventing aggregation when they touch water.

Step 3: Final Dilution (The "Wet" Phase) Add the 10 µL "Premix" dropwise into 5-10 mL of vortexing Loading Buffer.

  • Target: Final concentration 1–10 µM.[1][2]

  • Final Pluronic Concentration: Should be < 0.1% to avoid cytotoxicity.

Data Summary: Solvent Compatibility
Solvent SystemSolubility LimitStabilitySuitability
Anhydrous DMSO > 20 mg/mLHigh (Months at -20°C)Primary Stock
Ethanol (100%) ~ 5 mg/mLLow (Evaporation risk)Not Recommended
PBS / Water < 0.1 µg/mLNone (Precipitates instantly)NEVER use for stock
DMSO + Pluronic DispersionLow (Use within 4 hours)Working Solution

Visualization: Solubilization & Mechanism

Workflow Diagram

The following diagram illustrates the critical phase transitions required for successful loading.

BAPTA_Workflow Solid Solid BAPTA-AM (-20°C Desiccated) DMSO_Stock Primary Stock (Anhydrous DMSO) Solid->DMSO_Stock Dissolve (Keep Dry) Premix Surfactant Premix (1:1 with Pluronic F-127) DMSO_Stock->Premix Coat Hydrophobic Surface Buffer Aqueous Buffer (Vortexing) Premix->Buffer Disperse (Prevent Aggregation) Cell Cell Loading (Incubation) Buffer->Cell Passive Diffusion

Caption: The "Premix" step (Blue) is the critical control point preventing shock precipitation.

Cellular Mechanism Diagram

Understanding why we use the AM ester informs troubleshooting.

Mechanism cluster_ext Extracellular (Buffer) cluster_int Intracellular (Cytosol) BAPTA_AM BAPTA-AM (Hydrophobic) AM_Inside BAPTA-AM (Trapped) BAPTA_AM->AM_Inside Permeation BAPTA_Free BAPTA (Acid) (Hydrophilic/Active) AM_Inside->BAPTA_Free Hydrolysis Byproducts Formaldehyde + Acetic Acid AM_Inside->Byproducts Side Reaction Est Esterases Est->BAPTA_Free Chelate Ca-BAPTA Complex (Signal Silenced) BAPTA_Free->Chelate + Ca2+ Ca Free Ca2+ Ca->Chelate

Caption: Intracellular esterases cleave the AM group, trapping the active chelator and releasing byproducts.[4][5][6]

Troubleshooting Guide (Q&A)

Issue 1: Precipitation ("The Cloudy Buffer")

User Question: "I added my DMSO stock directly to the media, and I see white flakes/turbidity. Can I still use it?"

Diagnosis: Shock Precipitation. When a hydrophobic DMSO stock hits water, the local concentration exceeds the solubility limit before mixing occurs. Solution:

  • Discard the solution. Filtering will remove the active compound, leaving you with just solvent.

  • Adopt the Pluronic Premix method (See Section 2).

  • Vortex the buffer while adding the compound to ensure rapid dispersion.

Issue 2: Toxicity ("The Dying Cell")

User Question: "My cells look vacuolated or are detaching after loading BAPTA-AM."

Diagnosis: Byproduct Toxicity or Acidification. The hydrolysis of BAPTA-AM releases formaldehyde and acetic acid (4 molecules of acetate per 1 molecule of BAPTA). This can drop intracellular pH and cause damage. Solution:

  • Reduce Loading Time: Limit incubation to 20–30 minutes.

  • Wash Thoroughly: Allow a 30-minute "recovery" wash in fresh media after loading to let byproducts diffuse out.

  • Lower Concentration: If using 10 µM, drop to 1–5 µM.

Issue 3: No Effect ("The Silent Cell")

User Question: "I loaded the cells, but calcium signaling persists. Is the compound degraded?"

Diagnosis: Incomplete Hydrolysis or Extrusion. Some cells (e.g., CHO, HeLa) have multidrug resistance (MDR) pumps that actively eject the AM ester before it hydrolyzes. Alternatively, the incubation was too cold for esterases to work. Solution:

  • Add Probenecid (1–2.5 mM): This inhibits anion transporters, keeping the BAPTA inside the cell [1].

  • Temperature Check: Load at 37°C , not room temperature. Esterases are temperature-dependent enzymes.

  • Verify Stock: Check the UV absorbance of your stock. BAPTA-AM absorbs at ~250 nm.

References

  • Thermo Fisher Scientific. Loading and Calibration of Intracellular Ion Indicators. Molecular Probes Handbook.

  • Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells. Nature, 290(5806), 527–528.

  • AAT Bioquest. Protocol for Loading BAPTA, AM Into Live Cells.

  • Biotium. Using Pluronic® F-127 to Solubilize Dyes for Cell Loading.

Sources

Minimizing side reactions during methylation of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methylation of pyrrolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to help you achieve your desired methylation outcomes with high yield and purity.

Introduction

The pyrrolopyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Methylation of this bicyclic heterocycle is a critical step in the synthesis of many of these compounds, often modulating their biological activity, selectivity, and pharmacokinetic properties. However, the presence of multiple nucleophilic nitrogen atoms and a relatively electron-rich pyrrole ring can lead to a variety of side reactions, making the control of regioselectivity a significant challenge. This guide will provide you with the expertise to anticipate and overcome these hurdles.

Troubleshooting Guide & FAQs

Here we address some of the most common issues encountered during the methylation of pyrrolopyrimidines in a question-and-answer format.

Q1: My methylation reaction is giving me a mixture of products, primarily two isomers that are difficult to separate. What is happening and how can I fix it?

A1: The most common cause of isomeric mixtures in the methylation of pyrrolopyrimidines, such as the widely used intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is the non-selective methylation at different nitrogen atoms.[2][3] The pyrrolopyrimidine core has two primary sites for N-methylation: the N7 of the pyrrole ring and the N1 of the pyrimidine ring.

  • Mechanistic Insight: The N7 position is generally more nucleophilic due to the lone pair contribution to the aromaticity of the pyrrole ring. However, the N1 position can also be methylated, particularly under certain conditions. The ratio of N7 to N1 methylation is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[4][5]

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: The choice of base and solvent system can significantly impact the regioselectivity.

      • For preferential N7-methylation , a common and effective method is the use of a moderately strong base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).[6][7] The large cesium cation is thought to coordinate with the pyrrolopyrimidine anion in a way that sterically hinders the N1 position, favoring methylation at N7.

      • Stronger, more sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, conditions often used for kinetic control in other systems, might favor deprotonation at the less sterically hindered and more acidic N-H proton of the pyrrole ring, leading to subsequent N7-methylation.[6][8]

    • Protecting Groups: When exclusive regioselectivity is paramount, the use of a protecting group on the N7 position is the most robust strategy. A common protecting group for this purpose is the p-toluenesulfonyl (tosyl) group, which can be introduced by reacting the starting material with tosyl chloride.[9][10][11] After other synthetic transformations are complete, the tosyl group can be removed under basic conditions.

    • Temperature Control: Reaction temperature can influence the product distribution.[12] Running the reaction at lower temperatures may favor the kinetically preferred product, which is often the N7-methylated isomer.

Q2: I am observing a significant amount of what appears to be a di-methylated product in my mass spectrometry analysis. How can I prevent this over-methylation?

A2: Over-methylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction when using highly reactive methylating agents or an excess of the reagent.[11]

  • Mechanistic Insight: After the initial methylation, the nitrogen atom of the methylated pyrrolopyrimidine can still possess sufficient nucleophilicity to react with another equivalent of the methylating agent, forming a positively charged quaternary ammonium salt.

  • Troubleshooting Strategies:

    • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use no more than 1.0 to 1.1 equivalents of the methylating agent relative to the pyrrolopyrimidine substrate.

    • Choice of Methylating Agent: Less reactive methylating agents can provide better control. While methyl iodide is common, you might consider using dimethyl sulfate, which can sometimes be less prone to over-alkylation. More powerful methylating agents like trimethyloxonium tetrafluoroborate ("Meerwein's salt") should be used with extreme caution and precise stoichiometric control.[5][13]

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which can promote over-methylation.

Q3: My reaction yield is low, and I see a lot of baseline material on my TLC plate, suggesting degradation of my starting material or product. What conditions could be causing this?

A3: Pyrrolopyrimidines, while generally stable, can be susceptible to degradation under harsh reaction conditions.[14][15]

  • Potential Causes of Degradation:

    • Strongly Basic or Acidic Conditions: Exposure to very strong bases or acids, especially at elevated temperatures, can lead to ring-opening or other decomposition pathways.

    • Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, particularly if the reaction is not performed under an inert atmosphere.

  • Troubleshooting Strategies:

    • Milder Bases: If you suspect base-induced degradation, consider using a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).

    • Inert Atmosphere: Always perform methylation reactions under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Temperature Control: Avoid excessive heating. If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) should be done cautiously with careful monitoring.

Q4: I am not sure which isomer I have synthesized (N7-methyl vs. N1-methyl). How can I distinguish between them?

A4: Distinguishing between N7 and N1-methylated isomers can be readily achieved using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrrolopyrimidine core will be different for the N7 and N1 isomers. The N-methyl group itself will have a characteristic singlet, and its chemical shift can be indicative of its location. For example, in some reported tricyclic pyrrolo[2,3-d]pyrimidines, the N1-methyl protons appear as a singlet around δ 3.6-3.7 ppm in CDCl₃.[16] Comparing the full ¹H NMR spectrum with literature data for known N7 and N1 methylated analogs is the most reliable method.[17]

    • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D NOE experiment can be definitive. Irradiation of the N-methyl protons should show a spatial correlation (an NOE) to nearby protons. For the N7-methyl isomer, an NOE would be expected to the C6-proton of the pyrrole ring. For the N1-methyl isomer, an NOE would be expected to the C2 and/or C6 protons of the pyrimidine and pyrrole rings, respectively.

  • HPLC:

    • N7 and N1 isomers are diastereomers and will typically have different retention times on a reverse-phase HPLC column.[18] Developing a suitable HPLC method can allow for the separation and quantification of the isomers in a reaction mixture.

Recommended Experimental Protocol: Regioselective N7-Methylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol provides a reliable method for the selective methylation of the N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common starting material in many synthetic routes.[6][7]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Methyl iodide (CH₃I)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add anhydrous DMF (approximately 10 mL per gram of starting material).

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine (2 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Rationale for Experimental Choices:

  • Cesium Carbonate: As discussed in the FAQs, Cs₂CO₃ is a key reagent for promoting selective N7-alkylation.[6]

  • Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the Sₙ2 reaction. It must be anhydrous to prevent quenching of the base and potential side reactions.

  • Stoichiometry of Methyl Iodide: A slight excess of methyl iodide is used to ensure complete consumption of the starting material, but a large excess should be avoided to minimize the risk of over-methylation.

  • Temperature Control: Starting the addition of the electrophile at 0 °C helps to control the initial exotherm of the reaction.

Visualizing Reaction Pathways

To better understand the potential outcomes of the methylation reaction, the following diagram illustrates the desired N7-methylation pathway and the common side reactions.

methylation_pathways cluster_start Starting Material cluster_products Potential Products SM Pyrrolopyrimidine (e.g., 4-Cl-7H-pyrrolo[2,3-d]pyrimidine) N7_Product Desired Product (N7-methyl) SM->N7_Product MeI, Cs2CO3 (Desired Pathway) N1_Product Side Product (N1-methyl) SM->N1_Product MeI, Alternative Conditions (Side Reaction) Di_Product Side Product (Di-methylated Quaternary Salt) N7_Product->Di_Product Excess MeI (Side Reaction) N1_Product->Di_Product Excess MeI (Side Reaction)

Caption: Reaction pathways in pyrrolopyrimidine methylation.

Data Summary Table

IssuePotential CauseRecommended Solution
Mixture of Isomers Non-selective N-methylation (N1 vs. N7)Use Cs₂CO₃ in DMF; consider protecting groups for N7.
Over-methylation Excess methylating agent; harsh conditionsUse 1.0-1.1 eq of methylating agent; monitor reaction closely.
Low Yield/Degradation Strongly basic/acidic conditions; oxidationUse milder base (e.g., K₂CO₃); run under inert atmosphere.
Product Identification Isomers have similar propertiesUse ¹H NMR (NOE) and HPLC for characterization and separation.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules2023 , 28(7), 2917. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. ChemRxiv. 2021 . DOI: 10.26434/chemrxiv-2021-z8lqj. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules2022 , 27(10), 3245. [Link]

  • Unique Regioselective C-H Diacetoxylation of Pyrrolo[2,3-d]pyrimidine Derivatives Promoted by Sodium Iodide. The Journal of Organic Chemistry2019 , 84(15), 9775-9785. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry2021 , 224, 113711. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry2023 , 66(10), 6843-6865. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules2023 , 28(15), 5709. [Link]

  • Trimethyloxonium tetrafluoroborate - Wikipedia. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry2022 , 243, 114777. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry2022 , 65(12), 8303-8331. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine - PubChem. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters2018 , 9(10), 1033-1038. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. [Link]

  • Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. Bioorganic Chemistry2024 , 150, 107534. [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry2023 , 38(1), 2185202. [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. 2023 . DOI: 10.26434/chemrxiv-2023-j2l2z. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry2018 , 61(3), 1130-1152. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews2016 , 116(4), 1858-1913. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016 , 20(4), 739-750. [Link]

  • Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. ChemSusChem2024 , 17(1), e202300964. [Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry2017 , 126, 919-932. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules2022 , 27(15), 4764. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry2024 , 89(6), 4221-4224. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules2023 , 28(15), 5709. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry2023 , 66(10), 6843-6865. [Link]

  • Publications - Garner lab. [Link]

Sources

Storage conditions to prevent degradation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. By understanding the principles behind proper storage and handling, you can prevent degradation and ensure the reliability of your experimental results.

Troubleshooting Guide: Degradation Issues

This section addresses specific issues you might encounter that could indicate degradation of your this compound sample.

Question: I've noticed a change in the color of my solid compound. What could be the cause?

Answer: A change in the physical appearance, such as discoloration of the solid, is a potential indicator of chemical degradation. This can be caused by several factors:

  • Exposure to Light: Similar to other purine analogs, prolonged exposure to light, especially UV light, can induce photochemical reactions leading to the formation of colored impurities.

  • Oxidation: The amine group and the pyrrole ring system can be susceptible to oxidation, particularly in the presence of atmospheric oxygen over extended periods. Oxidized products are often colored.

  • Contamination: Accidental introduction of contaminants during handling can also lead to discoloration.

Protocol for Investigation:

  • Visual Inspection: Note the nature of the color change (e.g., from white to yellow or brown).

  • Solubility Test: Attempt to dissolve a small amount of the discolored material in a recommended solvent. Compare its solubility to a fresh or properly stored sample. Degradation products may have different solubility profiles.

  • Analytical Characterization: If you have access to analytical instrumentation, the most definitive way to assess degradation is through techniques such as:

    • HPLC (High-Performance Liquid Chromatography): Compare the chromatogram of your sample to a reference standard. The appearance of new peaks or a decrease in the main peak area indicates the presence of impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This can help in identifying the mass of the degradation products, providing clues to the degradation pathway.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Compare the NMR spectrum of your sample with the reference spectrum to identify any structural changes.

Question: My experimental results are inconsistent, and I suspect my stock solution of this compound is the problem. How can I verify its stability in solution?

Answer: Inconsistent results are a common consequence of using a degraded compound. The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light.

Troubleshooting Steps:

  • Solution Preparation and Storage:

    • Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions over time.

    • pH: The stability of purine analogs can be pH-dependent. Avoid highly acidic or basic conditions unless your experimental protocol requires it. Buffering your solution may be necessary.

    • Storage: Store stock solutions in tightly sealed vials, protected from light, and at the recommended temperature (typically -20°C or -80°C for long-term storage).

  • Assessing Solution Stability:

    • Time-Course Analysis: Prepare a fresh stock solution and analyze its purity via HPLC at different time points (e.g., 0, 24, 48, and 72 hours) under your typical storage and experimental conditions. This will help you determine the window of stability for your solutions.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. If you need to use a stock solution multiple times, it is best to aliquot it into single-use volumes to minimize the number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Many suppliers recommend refrigeration (2-8°C).[3] To minimize exposure to moisture and air, consider storing the container inside a desiccator.

Q2: How sensitive is this compound to air and moisture?

Q3: What is the recommended procedure for preparing stock solutions?

A3: When preparing stock solutions, it is crucial to use an appropriate solvent in which the compound is stable. For many biological experiments, DMSO is a common choice. Ensure the solvent is of high purity and anhydrous. After dissolving the compound, the solution should be protected from light and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I store the compound at room temperature for short periods?

A4: While short-term storage at room temperature may not lead to significant immediate degradation, it is not recommended for extended periods.[4] Exposure to ambient light, temperature fluctuations, and humidity can accelerate degradation. For optimal stability, always adhere to the recommended long-term storage conditions.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be stored away from strong oxidizing agents, as the amine and pyrrole moieties can be susceptible to oxidation.[5] It is also advisable to avoid contact with strong acids and bases, which could potentially catalyze degradation.

Data Summary and Visualization

Table 1: Recommended Storage Conditions for this compound

FormConditionRecommendationRationale
SolidTemperature Long-term: 2-8°C or -20°C.[3] Short-term: Room temperature (avoid if possible).Reduces the rate of potential decomposition reactions.
Light Store in an amber vial or a light-blocking container.[4]Prevents photochemical degradation.
Atmosphere Keep container tightly sealed; store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.Minimizes oxidation and reaction with atmospheric moisture and CO2.[1]
Humidity Store in a dry environment; use of a desiccator is recommended.[1]Prevents hydrolysis and degradation due to moisture.
StockTemperature Long-term: -20°C or -80°C.Significantly slows down degradation in solution.
Aliquoting Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound.
Container Use tightly sealed vials (e.g., with PTFE-lined caps).Prevents solvent evaporation and contamination.

Decision Tree for Storage and Handling

storage_decision_tree start Start: Receiving 7-Methyl-7H- pyrrolo[2,3-d]pyrimidin-2-amine form Is the compound in solid form or solution? start->form storage_duration Long-term or short-term storage? form->storage_duration Solid solution_storage Aliquot into single-use vials and store at -20°C or -80°C, protected from light. form->solution_storage Solution solid_long_term Store at 2-8°C or -20°C in a tightly sealed, light-proof container within a desiccator. storage_duration->solid_long_term Long-term solid_short_term Store in a cool, dry, dark place. Avoid prolonged room temperature exposure. storage_duration->solid_short_term Short-term handling Handling Procedure solid_long_term->handling solid_short_term->handling solution_storage->handling inert_atmosphere Use in an inert atmosphere (glove box) if possible. handling->inert_atmosphere avoid_contaminants Use clean spatulas and high-purity solvents. handling->avoid_contaminants

Caption: Decision tree for proper storage and handling.

References

  • Kirsch, C., et al. (2004). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 22(19), 3894–3901. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-6-amine. [Link]

  • PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis and Fragmentation of Nitrated Benzo[de]isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitrated Naphthalimides

Substituted naphthalimides, specifically 1H-benzo[de]isoquinoline-1,3-diones, are of significant interest in medicinal chemistry due to their demonstrated biological activities.[1][2] Several derivatives have been investigated for their potential as antitumor agents, with some entering clinical trials.[2] The introduction of a nitro group to the aromatic ring system can profoundly influence the compound's pharmacological properties. Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolite identification, and quality control during drug development.

LC-MS has emerged as the preferred analytical technique for such compounds due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.[3][4] This guide will explore the nuances of LC-MS analysis for a representative nitrated naphthalimide, offering insights into method development, fragmentation patterns, and a comparison with alternative analytical approaches.

I. LC-MS/MS Method Development: A Step-by-Step Protocol

The successful analysis of 2-amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione by LC-MS/MS requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition to prepare working standards for calibration and quality control.

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for the separation of such moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid promotes protonation of the analyte, enhancing ionization efficiency in positive ion mode.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities or metabolites. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce backpressure.

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for compounds containing amino groups, which are readily protonated.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, with a preceding full scan (Q1) and product ion scan to determine precursor and product ions.

  • Key Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350 °C

    • Gas Flows (Nebulizer, Drying Gas): Optimize for best signal intensity.

    • Collision Energy: This will need to be optimized for each fragmentation transition to achieve the highest intensity of the product ions.

II. Understanding the Fragmentation Pattern

The fragmentation of 2-amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in the collision cell of a tandem mass spectrometer provides a structural fingerprint that is invaluable for its identification and confirmation. The fragmentation pathways are typically governed by the molecule's functional groups. For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are common.[5][6][7]

Predicted Fragmentation of 2-amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione (Molecular Weight: 257.2 g/mol )

The protonated molecule [M+H]⁺ will have an m/z of 258.2.

**dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];

M [label="[M+H]⁺\nm/z 258.2"]; F1 [label="Loss of NO₂\nm/z 212.2", fillcolor="#EA4335"]; F2 [label="Loss of CO\nm/z 184.2", fillcolor="#FBBC05"]; F3 [label="Loss of NH₂NH\nm/z 227.2", fillcolor="#34A853"]; F4 [label="Loss of CO from F3\nm/z 199.2", fillcolor="#FBBC05"];

M -> F1 [label="- NO₂ (46 Da)"]; F1 -> F2 [label="- CO (28 Da)"]; M -> F3 [label="- NH₂NH (31 Da)"]; F3 -> F4 [label="- CO (28 Da)"]; } } Caption: Predicted fragmentation pathway of protonated 2-amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione.

III. Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for the analysis of nitrated naphthalimides, other techniques have been employed for the analysis of related compounds.

Method Advantages Disadvantages Applicability to Nitrated Naphthalimides
LC-MS/MS High sensitivity and selectivity; provides structural information; suitable for complex matrices.[3][4]Higher initial instrument cost; requires expertise for method development.Excellent: The preferred method for quantitative analysis and metabolite identification.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution; extensive spectral libraries available.[7]Requires derivatization for non-volatile or thermally labile compounds; potential for thermal degradation of nitro compounds.Limited: The compound's low volatility and potential for thermal degradation make it less suitable for direct GC-MS analysis without derivatization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Lower cost; simpler operation.Lower sensitivity and selectivity compared to MS; cannot provide structural confirmation.Suitable for initial screening and purity assessment: Can be used for routine quality control where high sensitivity is not required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification.[8]Low sensitivity; not suitable for trace analysis in complex matrices.[9]Essential for structural elucidation of the pure compound: Not a quantitative method for biological samples.
Immunoassays High throughput; can be cost-effective for large sample numbers.Prone to cross-reactivity; requires the development of specific antibodies.[9]Potentially applicable for high-throughput screening: Would require the development of a specific immunoassay, which is a significant undertaking.

IV. Workflow for Analysis

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Organic Solvent A->B C Serial Dilution B->C D LC Separation (Reversed-Phase) C->D E ESI+ Ionization D->E F MS/MS Detection (MRM) E->F G Peak Integration & Quantification F->G H Fragmentation Pattern Analysis G->H I Reporting H->I

Conclusion

The LC-MS/MS methodology detailed in this guide provides a robust and sensitive approach for the analysis of 2-amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione and related nitrated naphthalimides. The combination of chromatographic separation with the specificity of tandem mass spectrometry allows for reliable quantification and structural confirmation, which are critical for advancing research and development in the field of medicinal chemistry. While alternative analytical methods exist, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and structural information, making it the cornerstone for the analysis of these potent biological molecules.

References

  • Yinon, J. (n.d.). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Weizmann Institute of Science. Retrieved from [Link]

  • Meisen-Estel, C., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Wang, H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]

  • Gaudin, M., et al. (2018). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC. Retrieved from [Link]

  • CAS. (n.d.). Simplexin. CAS Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calcium polysulfide. PubChem. Retrieved from [Link]

  • Wu, H.-L., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Amino-benzo[de]isoquinolin-1,3-dione Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium sulfide. Retrieved from [Link]

  • SSRN. (n.d.). A Multianalyte LC-MS/MS method for accurate quantification of Nitrosamines in Olmesartan Tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calcium Sulfide. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in Ranitidine Tablets. Retrieved from [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]

  • PubMed. (n.d.). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Retrieved from [Link]

  • Chromatography Online. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from [Link]

  • MolPort. (n.d.). Compound 2-(8-methylquinolin-5-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione.... Retrieved from [Link]

  • PMC. (n.d.). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Retrieved from [Link]

  • PMC. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Retrieved from [Link]

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Retrieved from [Link]

Sources

Technical Comparison Guide: IR Spectroscopy Identification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1467103-13-4) is a critical pharmacophore in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib) and JAK inhibitors. In drug development, the precise identification of this intermediate is pivotal because the methylation step at the N7-position determines the biological activity of the final scaffold.

This guide provides a comparative IR spectroscopy analysis to distinguish the target N7-methylated product from its two primary alternatives:

  • The Precursor: 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Unreacted starting material).

  • The Regioisomer: N2-methylated byproduct (Exocyclic amine alkylation).

Structural Transformation & Logic

The identification logic relies on tracking the "vibrational silence" of the pyrrole N-H bond and the emergence of the methyl C-H signal, while confirming the integrity of the primary amine at position 2.

Reaction Pathway & Spectral Checkpoints[1][2][3]

G Precursor Precursor (7H-pyrrolo[2,3-d]pyrimidin-2-amine) Key: Pyrrole N-H Present Target TARGET (7-Methyl-7H-pyrrolo...) Key: N7-Me Present Pyrrole N-H Absent Precursor->Target Selective N7-Alkylation (Thermodynamic Control) Isomer Byproduct (N2-Methyl Isomer) Key: Secondary Amine formed Precursor->Isomer Kinetic Error Reagents Methylation Agent (MeI or DMS) + Base Reagents->Target

Figure 1: Synthetic pathway highlighting the critical spectral checkpoints for quality control.

Comparative IR Analysis: Target vs. Alternatives

The following data compares the vibrational signatures. Note that the absence of a peak is often as diagnostic as its presence.

Table 1: Diagnostic Peak Assignments (cm⁻¹)
Vibrational ModeTarget (7-Methyl) Precursor (7-Desmethyl) Regioisomer (N2-Methyl) Diagnostic Significance
Pyrrole N-H Stretch ABSENT 3100–2800 (Broad) 3100–2800 (Broad)Primary Indicator. The disappearance of the broad H-bonded pyrrole band confirms N7-substitution.
Primary Amine (-NH₂) 3450–3300 (Doublet) 3450–3300 (Doublet)Single Band (~3350) The Target retains the primary amine doublet (asymmetric/symmetric). The N2-isomer becomes a secondary amine (singlet).
Methyl C-H (sp³) 2960–2920 (Weak) ABSENT2960–2920 (Weak)Confirms alkylation occurred, but does not prove location (N7 vs N2).
C=N (Pyrimidine) 1620–15801620–15801610–1570Aromatic scaffold integrity check.
Amine N-H Bend ~1650~1650Weak/ShiftedConfirms presence of exocyclic amine.
Detailed Spectral Interpretation
1. The "Fingerprint" of Success (Target Identification)

To confirm you have synthesized This compound , look for this specific combination:

  • High Frequency: A distinct doublet between 3450–3300 cm⁻¹ . This corresponds to the asymmetric and symmetric stretching of the exocyclic primary amine (-NH₂).

  • The "Clean" Zone: The region immediately below 3100 cm⁻¹ should be relatively clean, lacking the broad, intense "hump" characteristic of the imidazole/pyrrole N-H found in the precursor.

  • Aliphatic Marker: Small, sharp peaks appear around 2950 cm⁻¹ (C-H stretch of the new N-Methyl group).

2. Distinguishing the N2-Methyl Isomer

If the reaction conditions were too basic or uncontrolled, methylation may occur on the exocyclic amine.

  • Differentiation: The primary amine doublet (two peaks) will collapse into a single sharp peak (secondary amine N-H stretch) if N2-methylation occurs.

Validated Experimental Protocol

To ensure reproducibility and high-resolution spectra (essential for distinguishing the N-H doublet), follow this specific sample preparation workflow.

Protocol: High-Resolution FT-IR Acquisition

Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Acceptable for rapid screening).

  • Sample Drying (Critical):

    • The pyrrolopyrimidine scaffold is hygroscopic. Moisture (O-H stretch) will overlap with the N-H amine region (3400 cm⁻¹), leading to false interpretations.

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours prior to analysis.

  • Matrix Preparation (KBr Method):

    • Ratio: 1 mg Sample : 100 mg KBr (Spectroscopic Grade).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Do not over-grind to avoid moisture absorption.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Required to resolve the -NH₂ doublet).

    • Scans: 32 scans minimum.

    • Background: Fresh air background (or clean ATR crystal) taken immediately before measurement.

  • Data Processing:

    • Apply baseline correction.

    • Do not smooth the data excessively, as this may merge the amine doublet into a singlet.

Mechanistic Justification & Troubleshooting

Why IR? (vs. NMR/MS)

While NMR (Nuclear Magnetic Resonance) is the gold standard for structural elucidation, IR provides a rapid, cost-effective "Go/No-Go" decision at the bench.

  • NMR Limitation: In d6-DMSO, the exchangeable protons (NH) can sometimes be broad or invisible depending on water content.

  • IR Advantage: The vibrational mode of the C=N and N-H bonds is instantaneous and not subject to chemical exchange on the IR timescale.

Troubleshooting Common Anomalies
ObservationProbable CauseCorrective Action
Broad peak at 3400 cm⁻¹ (No doublet) Wet sample (H-bonding).Dry sample under vacuum.
New peak at 1700 cm⁻¹ Residual solvent (Ethyl Acetate/Acetone).Check synthesis workup; dry longer.
Split peaks in fingerprint region (<1000 cm⁻¹) Crystal polymorphism.Recrystallize to ensure single polymorph.

References

  • Sigma-Aldrich. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Sheet. (Analogous scaffold data). Available at:

  • National Institute of Standards and Technology (NIST). 2-Amino-4-methylpyrimidine IR Spectrum. (Reference for pyrimidine amine stretches). Available at:

  • Hilmy, K. M. H. et al. (2023).[1] "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation." Bulletin of the Chemical Society of Ethiopia. (Provides vibrational assignments for pyrrolopyrimidine scaffolds). Available at:

  • MDPI. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. (Synthesis protocols and characterization data). Available at:

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. (Fundamental assignment of primary vs. secondary amine bands). Available at:

Sources

Safety Operating Guide

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal and handling procedures for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1467103-13-4).

This protocol is designed for laboratory managers and safety officers in drug discovery environments. It prioritizes thermal destruction (incineration) as the only validated method for complete mineralization of this heterocyclic amine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental release.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure this protocol applies.

Parameter Data
Chemical Name This compound
CAS Number 1467103-13-4
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.
Acidity/Basicity Basic (Amine functionality at C-2). Forms salts with strong acids.
Critical Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2][3]

  • Aquatic Toxicity: High potential for long-term adverse effects in aquatic environments.

  • Combustibility: Finely dispersed dust may form explosive mixtures in air.

Warning: Do not confuse with its isomer, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 7752-54-7). While disposal methods are similar, accurate inventory reconciliation requires strict CAS verification.

Waste Classification & Segregation

Proper segregation is the foundation of safe disposal. This compound is an organic base and must be isolated from incompatibles to prevent uncontrolled exothermic reactions or toxic gas generation.

Segregation Rules
  • Incompatible With: Strong Oxidizers (e.g., Peroxides, Nitric Acid), Acid Chlorides, Anhydrides.

  • Do Not Mix With: Aqueous acidic waste streams (unless part of a controlled neutralization step intended for volume reduction, though incineration is preferred).

  • RCRA Status: Not explicitly P-listed or U-listed. However, it must be treated as Characteristic Hazardous Waste due to toxicity and potential ignitability if dissolved in organic solvents.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable to: Expired inventory, spilled solids, or excess weighing powder.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label. Clearly mark:

    • "Hazardous Waste - Toxic"

    • Chemical Name: this compound[4]

    • Hazard Pictograms: Skull & Crossbones, Exclamation Mark.

  • Disposal Method: High-Temperature Incineration.

    • Protocol: The container must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration equipped with an afterburner and scrubber.

    • Why: The pyrrolopyrimidine core is thermally stable; simple landfilling can lead to leaching. Incineration at >1000°C ensures ring opening and complete mineralization to CO₂, H₂O, and NOₓ.

Workflow B: Liquid Waste (Solutions/Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluents, or stock solutions in DMSO/Methanol.

  • Solvent Compatibility Check: Ensure the solvent stream is compatible with the amine.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated Solvents (Methanol, DMSO, Acetone): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: If the solution is acidic (pH < 4), do not add to a general organic waste drum containing cyanides or sulfides.

  • Collection: Pour into a dedicated safety carboy (e.g., 20L HDPE).

  • Disposal Method: Fuel Blending / Incineration.

    • The liquid waste is used as a secondary fuel source in cement kilns or chemical incinerators.

Workflow C: Contaminated Debris

Applicable to: Gloves, weigh boats, paper towels, and syringe filters.

  • Collection: Place all solid debris into a yellow biohazard/chem-hazard bag or a rigid drum liner (6-mil polyethylene).

  • Sealing: Double-bag to prevent dust release.

  • Disposal: Incineration as "Lab Trash" or "Trace Contaminated Solids."

Emergency Spill Response

If a spill occurs during the disposal process, follow this immediate protocol:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a P95/P100 particulate respirator (dust mask) to avoid inhalation.

  • Containment: Cover the spill with a damp absorbent pad or vermiculite to suppress dust generation. Do not dry sweep.

  • Cleanup:

    • Scoop the wet material into a wide-mouth waste jar.

    • Wipe the surface with a soap/water solution, followed by a methanol wipe.

    • Place all cleanup materials into the solid waste stream (Workflow C).

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision-making process for segregating this compound waste streams.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Items (Gloves, Paper) StateCheck->Debris ActionSolid Pack in HDPE Jar Label: Toxic Solid Destruction: Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck ActionDebris Double Bag (6-mil) Destruction: Incineration Debris->ActionDebris Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo ActionHalo Halo-Organic Waste Carboy Destruction: High-Temp Incineration Halo->ActionHalo ActionNonHalo Non-Halo Organic Waste Carboy Destruction: Fuel Blending NonHalo->ActionNonHalo

Caption: Segregation logic for this compound waste streams ensuring RCRA compliance.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Analogous Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.